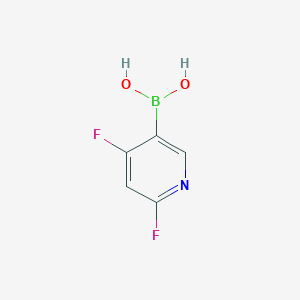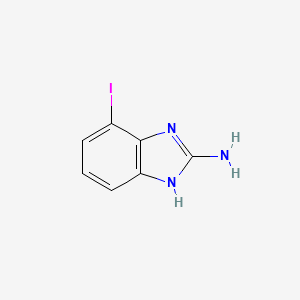![molecular formula C9H14O3 B13453787 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid CAS No. 2913266-86-9](/img/structure/B13453787.png)
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid is a chemical compound characterized by its unique spirocyclic structure.
Vorbereitungsmethoden
The synthesis of 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid involves several steps, typically starting with the formation of the spirocyclic core. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts to enhance yield and selectivity .
Analyse Chemischer Reaktionen
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the acetic acid moiety can be replaced by other functional groups under suitable conditions
Wissenschaftliche Forschungsanwendungen
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid has been explored for its potential in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic disorders.
Industry: The compound can be used in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-{6-Oxaspiro[2.5]octan-5-yl}acetic acid can be compared with other spirocyclic compounds, such as:
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound shares a similar spirocyclic core but differs in functional groups and reactivity.
Oxaspiro[2.5]octane derivatives: These compounds have variations in the spirocyclic structure and exhibit different chemical and biological properties
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity and applications.
Eigenschaften
CAS-Nummer |
2913266-86-9 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
2-(6-oxaspiro[2.5]octan-7-yl)acetic acid |
InChI |
InChI=1S/C9H14O3/c10-8(11)5-7-6-9(1-2-9)3-4-12-7/h7H,1-6H2,(H,10,11) |
InChI-Schlüssel |
SXYBWAYQALAJLV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CCOC(C2)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



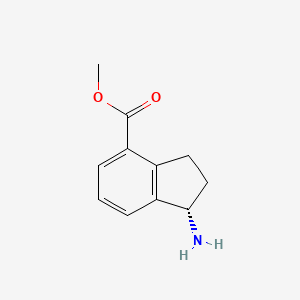
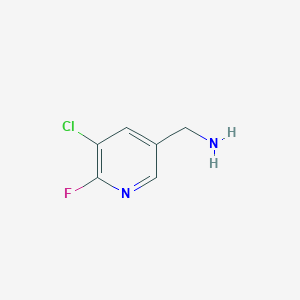
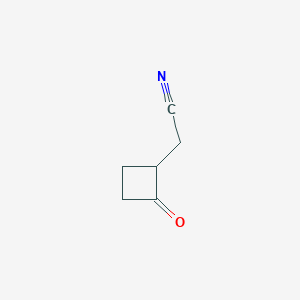
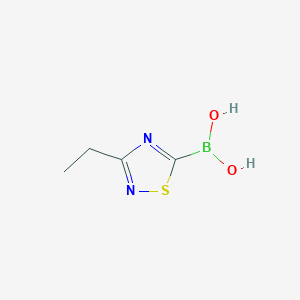
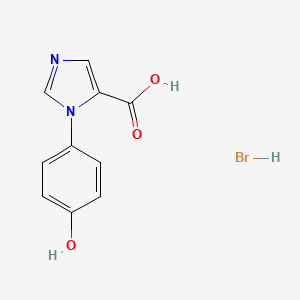
amine dihydrochloride](/img/structure/B13453770.png)
![1,1-dioxo-2H,3H-1lambda6-pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B13453771.png)
![Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate](/img/structure/B13453772.png)
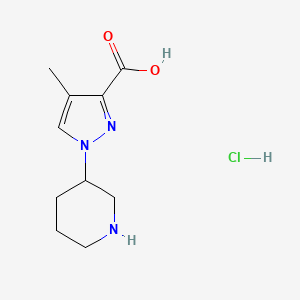
amino}-4,4-difluorobutanoic acid](/img/structure/B13453793.png)
![N-{4-[(3-methyl-1,2-oxazol-5-yl)methoxy]cyclohexyl}prop-2-enamide](/img/structure/B13453800.png)
